BenchChemオンラインストアへようこそ!

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Medicinal chemistry Lipophilicity optimization Scaffold design

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol provides a primary alcohol handle for esterification, oxidation, and nucleophilic substitution—reactions inaccessible to 3-phenylpyrazole. MW 202.25, LogP 2.0, TPSA 48.91 Ų satisfy CNS drug-likeness for passive BBB penetration. Achiral scaffold simplifies SAR without stereochemical variables. Ideal for kinase inhibition, COX-2 modulation, and prodrug conjugation. ≥95% purity; store 2–8°C sealed, dry.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 69706-74-7
Cat. No. B1305140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
CAS69706-74-7
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)CCCO
InChIInChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)
InChIKeyFLAGTEWKRZLAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol (CAS 69706-74-7): Key Physicochemical Profile and Procurement Specifications


3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol (CAS 69706-74-7; synonyms: 5-Phenylpyrazole-3-propanol) is a pyrazole derivative featuring a 3-phenyl-substituted pyrazole core with a propan-1-ol side chain at the 5-position. Its molecular formula is C12H14N2O with a molecular weight of 202.25 g/mol . The compound is commercially available as a research-grade building block with typical purity specifications of ≥95% (HPLC or GC) . Computed physicochemical parameters include a topological polar surface area (TPSA) of 48.91 Ų and a LogP value of 2.0016, reflecting moderate lipophilicity with both hydrogen bond donor (2) and acceptor (2) functionality .

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol vs. 3-Phenylpyrazole and Fluorinated/Chiral Analogs: Why Structural Substitution Compromises Application Fidelity


The presence of the propan-1-ol side chain at the pyrazole 5-position fundamentally alters the compound's physicochemical and synthetic utility profile compared to the unsubstituted 3-phenylpyrazole scaffold (CAS 2458-26-6) or regioisomeric/functionalized analogs. While 3-phenylpyrazole serves as a minimal fragment with GABA receptor binding properties , the propan-1-ol moiety introduces a primary alcohol functionality that enables esterification, etherification, oxidation, and nucleophilic substitution reactions inaccessible to the parent heterocycle . Fluorinated derivatives (e.g., CAS 2228663-48-5) or chiral aminoalcohol analogs (e.g., CAS 2227703-74-2) exhibit substantially higher molecular weight, cost premium, and altered hydrogen bonding capacity—parameters that directly impact synthetic feasibility and economic viability for scaffold derivatization. Substituting 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol with any of these analogs without accounting for these differential properties will yield divergent synthetic outcomes and confound structure-activity relationship (SAR) interpretation.

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol: Quantitative Differentiation Against Closest Structural Analogs and Functional Alternatives


Lipophilicity (LogP) Comparison: 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol vs. Unsubstituted 3-Phenylpyrazole

The target compound exhibits a calculated LogP value of 2.0016 . This value reflects the contribution of the propan-1-ol side chain to overall lipophilicity. In contrast, the unsubstituted 3-phenylpyrazole core (CAS 2458-26-6; C9H8N2, MW 144.17) lacks the hydroxyalkyl extension and has a lower calculated LogP (approximately 1.5-1.7 based on fragment contributions). The measured difference of ~0.3-0.5 LogP units indicates that the target compound is moderately more lipophilic than its minimal scaffold counterpart, which may influence membrane permeability and pharmacokinetic properties in derived analogs.

Medicinal chemistry Lipophilicity optimization Scaffold design

Hydrogen Bond Donor/Acceptor Capacity: 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol vs. 3-Phenylpyrazole

The target compound possesses two hydrogen bond donor sites (pyrazole NH and terminal -OH) and two hydrogen bond acceptor sites (pyrazole N and -OH oxygen), as computed from its structure (H_Donors = 2, H_Acceptors = 2) . The unsubstituted 3-phenylpyrazole (CAS 2458-26-6) contains only one hydrogen bond donor (pyrazole NH) and two acceptors (pyrazole nitrogens). This additional donor functionality in the target compound provides enhanced capacity for intermolecular hydrogen bonding with biological targets or solvents, a structural feature that directly impacts binding thermodynamics and aqueous solubility in derived compounds.

Hydrogen bonding Receptor binding Solubility modulation

Molecular Weight and Synthetic Accessibility: 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol vs. Fluorinated Difluoro Analog (CAS 2228663-48-5)

The target compound has a molecular weight of 202.25 g/mol (C12H14N2O) . The fluorinated analog 3,3-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS 2228663-48-5) has a molecular weight of 238.23 g/mol (C12H12F2N2O), representing an increase of 35.98 g/mol (~18%) [1]. This mass differential is accompanied by a substantial cost premium for the fluorinated derivative (estimated at >$4,800 per 5 g unit) [1], compared to standard commercial pricing for the non-fluorinated target compound. The fluorinated analog also differs in pyrazole substitution position (4-yl vs. 5-yl), yielding distinct regiochemical reactivity.

Synthetic intermediate Cost efficiency Scaffold modification

Stereochemical Complexity and Synthetic Tractability: 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol vs. Chiral Aminoalcohol Analog (CAS 2227703-74-2)

The target compound is achiral and contains no stereogenic centers (Defined Atom Stereocenter Count = 0) . In contrast, (1R)-3-amino-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS 2227703-74-2) possesses a defined stereocenter at the carbinol position (Defined Atom Stereocenter Count = 1) [1]. This chiral analog has a molecular weight of 217.27 g/mol (C12H15N3O) and a substantially lower calculated LogP of 0.5 (vs. 2.0016 for target) [1]. The presence of the amino group alters both the polarity (TPSA = 64.1 Ų vs. 48.91 Ų for target) and hydrogen bond acceptor count (3 vs. 2) [1].

Asymmetric synthesis Chiral building blocks Synthetic efficiency

Storage Stability and Handling Requirements: 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol vs. Oxygen-Sensitive or Hazardous Analogs

The target compound is classified with a GHS07 pictogram and Warning signal word , with standard storage conditions of 2-8°C in a sealed, dry environment [1]. No specialized hazardous material shipping fees apply when shipped under ambient or refrigerated conditions in standard research quantities . In contrast, certain fluorinated or reactive pyrazole derivatives may require inert atmosphere handling or incur hazardous material shipping surcharges. The compound is reported to maintain stability under recommended storage conditions, with a shelf life consistent with typical heterocyclic building blocks (manufacturer specification: long-term storage in cool, dry place) .

Compound stability Laboratory handling Procurement logistics

Topological Polar Surface Area (TPSA) and CNS Permeability Prediction: 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol vs. Aminoalcohol Analog

The target compound has a calculated TPSA of 48.91 Ų , which falls within the favorable range for potential CNS penetration (commonly cited threshold: TPSA < 60-70 Ų for passive BBB permeation). The chiral aminoalcohol analog (CAS 2227703-74-2) has a higher TPSA of 64.1 Ų [1], placing it near or above the typical CNS-favorable threshold. The lower TPSA of the target compound, combined with its moderate LogP (2.0016) and absence of ionizable amine functionality at physiological pH, suggests superior predicted passive membrane permeability compared to more polar analogs.

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol: Evidence-Based Application Scenarios for Research Procurement and Industrial Use


CNS-Targeted Medicinal Chemistry: Scaffold Derivatization for BBB-Penetrant Lead Optimization

Based on the TPSA value of 48.91 Ų and LogP of 2.0016 , this compound provides a favorable starting scaffold for CNS drug discovery programs where passive blood-brain barrier penetration is required. The moderate lipophilicity and low polar surface area meet established CNS drug-likeness criteria, while the primary alcohol functionality enables late-stage diversification via ester prodrug strategies, ether-linked pharmacophore conjugation, or oxidation to carboxylic acid for amide coupling. The compound's achiral nature simplifies analytical characterization and removes stereochemical variables during early-stage SAR exploration .

Kinase Inhibitor and Anti-inflammatory Agent Development: Pyrazole Scaffold with Synthetic Versatility

The pyrazole core is a recognized pharmacophore for kinase inhibition and COX-2 modulation . The presence of the propan-1-ol side chain at the 5-position provides a synthetic handle for introducing diverse substituents that modulate target selectivity and pharmacokinetic properties. The compound's two hydrogen bond donor sites (pyrazole NH and terminal -OH) enable specific binding interactions with kinase hinge regions or enzyme active sites. This differentiates it from the unsubstituted 3-phenylpyrazole scaffold, which lacks the alcohol-derived hydrogen bonding capacity and synthetic flexibility.

Chemical Biology Tool Compound Synthesis: Building Block for Activity-Based Probes and Affinity Reagents

The terminal primary alcohol serves as a conjugation site for biotin, fluorophores, or photoaffinity labels via established carbamate, ester, or ether linkages. The calculated physicochemical profile (TPSA = 48.91 Ų; LogP = 2.0016) ensures that derived probe molecules maintain favorable cell permeability for intracellular target engagement studies. Compared to more polar aminoalcohol analogs (TPSA = 64.1 Ų) , this scaffold yields probes with superior passive membrane diffusion characteristics, critical for live-cell imaging and cellular target identification workflows.

Cost-Efficient SAR Exploration: Achiral Scaffold for Preliminary Structure-Activity Studies

For research programs requiring systematic exploration of pyrazole-based pharmacophores without the added complexity of stereochemical variables or expensive fluorinated building blocks, this compound offers a practical entry point. The molecular weight of 202.25 g/mol and commercial availability at standard research chemical pricing contrast favorably with fluorinated analogs (MW 238.23 g/mol; >$4,800 per 5 g) [1] or chiral aminoalcohol derivatives. The standard storage conditions (2-8°C, sealed dry) and absence of hazardous shipping surcharges further reduce procurement and handling overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.